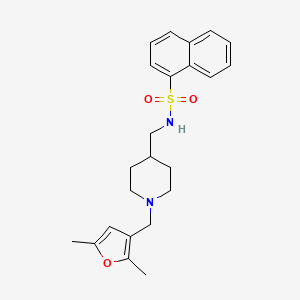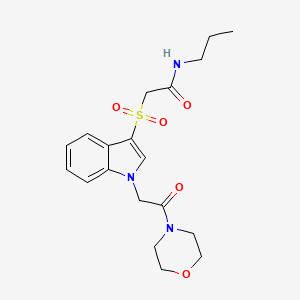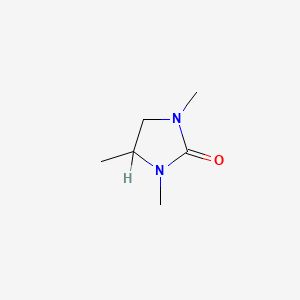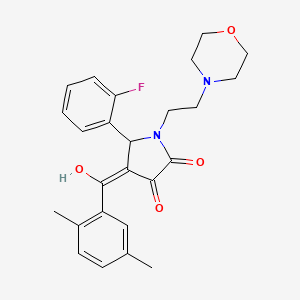
2-乙基-4-羟基-1,2-恶唑烷-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. Oxazolidinones are known for their diverse biological activities and are widely used in medicinal chemistry, particularly as antibacterial agents .
科学研究应用
2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one has a wide range of applications in scientific research:
作用机制
Target of Action
Oxazolidinones are a class of compounds that have been found to have antibacterial activity . They typically target the bacterial ribosome, inhibiting protein synthesis .
Mode of Action
Oxazolidinones bind to the bacterial ribosome, specifically the 50S subunit, and interfere with protein synthesis . This prevents the bacteria from growing and reproducing.
Biochemical Pathways
The primary biochemical pathway affected by oxazolidinones is protein synthesis . By inhibiting this pathway, oxazolidinones prevent the bacteria from producing essential proteins, leading to their death.
Result of Action
The result of the action of oxazolidinones is the inhibition of bacterial growth and reproduction, leading to the death of the bacteria .
Action Environment
The efficacy and stability of oxazolidinones can be influenced by various environmental factors, such as pH and temperature . .
生化分析
Biochemical Properties
2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one is a type of oxazolidinone . Oxazolidinones are known to be useful as Evans auxiliaries, which are used for chiral synthesis . The acid chloride substrate reacts with the oxazolidinone to form an imide .
Cellular Effects
They target an early step involving the binding of N-formylmethionyl-tRNA to the ribosome .
Molecular Mechanism
Oxazolidinones are known to form oximes or hydrazones in reactions with aldehydes and ketones . This process involves the nitrogen acting as a nucleophile .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one can be achieved through various synthetic routes. One common method involves the reaction of 1,2-amino alcohols with carbonyl compounds under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazolidinone ring .
Industrial Production Methods
In industrial settings, the production of oxazolidinones often involves the use of high-throughput methods such as continuous flow synthesis. This approach allows for the efficient and scalable production of the compound, ensuring high yields and purity .
化学反应分析
Types of Reactions
2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A more recent oxazolidinone with enhanced activity against resistant bacteria.
Contezolid: An oxazolidinone in clinical trials with promising antibacterial properties.
Uniqueness
2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one is unique due to its specific structural features, such as the ethyl and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2-ethyl-4-hydroxy-1,2-oxazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-6-5(8)4(7)3-9-6/h4,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXLBOCRWDFGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)
![n-[4-Fluoro-3-(prop-2-enamido)phenyl]-1h,4h,5h,6h-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562368.png)
![N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2562371.png)
![Ethyl 4-{1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2562374.png)

![3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)
methanone](/img/structure/B2562378.png)

![(Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine](/img/structure/B2562380.png)

![methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate](/img/structure/B2562384.png)
![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2562385.png)


